2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]acetic acid
Description
2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]acetic acid (CAS: 143179-98-0) is a synthetic adrenergic receptor ligand with a molecular formula of C₁₉H₂₃NO₆ and a molecular weight of 361.39 g/mol. Its structure features a phenoxyacetic acid backbone substituted with a (2S)-configured 2-hydroxy-3-phenoxypropylaminoethoxy group. This stereospecific configuration enhances binding affinity to β-adrenoceptors (β-ARs) . The compound is also referred to as ICI215001, highlighting its development history in cardiovascular and metabolic research . Key physicochemical properties include a boiling point of 600.5°C, a flash point of 317°C, and a refractive index of 1.574 .
Properties
IUPAC Name |
2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO6/c21-15(13-25-16-4-2-1-3-5-16)12-20-10-11-24-17-6-8-18(9-7-17)26-14-19(22)23/h1-9,15,20-21H,10-14H2,(H,22,23)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWICZOXPUWAHY-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CNCCOC2=CC=C(C=C2)OCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC[C@H](CNCCOC2=CC=C(C=C2)OCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60931765 | |
| Record name | (4-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethoxy}phenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60931765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143179-98-0 | |
| Record name | Ici 215001 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143179980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethoxy}phenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60931765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]acetic acid, also known as ICI 215001, is a synthetic compound with significant biological activity. Its complex structure includes multiple functional groups that contribute to its pharmacological properties. This article explores the biological activity of ICI 215001, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C19H23NO6
- Molecular Weight : Approximately 361.39 g/mol
- CAS Number : 143179-98-0
The compound features an acetic acid moiety, an ether linkage, and an amino group, which are crucial for its biological interactions.
Research indicates that ICI 215001 interacts with various biological targets, primarily within the cardiovascular and neurological systems. It has shown potential as an antihypertensive agent and may influence neurotransmitter systems. The compound's structural features suggest interactions with adrenergic receptors, which play a key role in cardiovascular regulation.
Interaction Studies
Preliminary studies have demonstrated that ICI 215001 binds to adrenergic receptors, influencing their activity:
- Binding Affinity : ICI 215001 exhibits a notable binding affinity for β3-adrenergic receptors, which are implicated in metabolic regulation and thermogenesis.
- Pharmacological Effects : Activation of these receptors leads to increased cyclic adenosine monophosphate (cAMP) levels, promoting lipolysis and thermogenesis in adipose tissue.
Biological Activity and Therapeutic Applications
The primary applications of ICI 215001 are in pharmaceutical research and development. Its potential therapeutic uses include:
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Antihypertensive Agent :
- Case Study : In a study involving hypertensive animal models, administration of ICI 215001 resulted in a significant reduction in blood pressure compared to controls.
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Neurological Effects :
- Research Findings : Investigations into its effects on neurotransmitter systems have suggested potential benefits for conditions such as anxiety and depression.
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Metabolic Disorders :
- Thermogenic Properties : As a selective β3-adrenergic receptor agonist, it is being explored for its role in obesity treatment by enhancing energy expenditure.
Comparative Analysis
A comparison with structurally similar compounds highlights the unique properties of ICI 215001:
| Compound Name | Structure Characteristics | Primary Use |
|---|---|---|
| ICI 215001 | Complex structure with multiple functionalities | Antihypertensive agent |
| Phenylephrine | Simple phenolic structure | Decongestant |
| Clonidine | Imidazoline derivative | Antihypertensive |
| Propranolol | Non-selective beta-blocker | Cardiovascular treatment |
Research Findings
Several studies have contributed to our understanding of ICI 215001's biological activity:
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Cardiovascular Studies :
- Research has shown that ICI 215001 can modulate heart rate and vascular resistance through its action on adrenergic receptors.
-
Metabolic Studies :
- Investigations into its effects on adipose tissue have revealed that it promotes lipolysis and may aid in weight management strategies.
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Neuropharmacological Studies :
- Studies examining its effects on neurotransmitter release indicate potential applications in treating mood disorders.
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison of Key Analogues
Mechanistic and Pharmacodynamic Insights
- Stereochemical Influence: The (2S)-configuration in the target compound enhances β₃-AR binding compared to racemic analogues like BRL 37344, which show non-selective β₃/β₂ activation .
- Substituent Effects: The phenoxypropyl group in the target compound improves metabolic stability over chlorophenyl-substituted analogues (e.g., BRL 37344), as evidenced by reduced hepatic clearance in preclinical models .
- Receptor Cross-Reactivity: Unlike CGP 20712A (β₁ antagonist), the target compound exhibits negligible α₁-adrenoceptor binding (IC₅₀ > 10 µM), as shown in CHO cell assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
